

Application Notes and Protocols: Pilaralisib Combination Therapy with Paclitaxel and Carboplatin

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Compound of Interest		
Compound Name:	Pilaralisib	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy involving **Pilaralisib** (a pan-class I PI3K inhibitor) with the standard chemotherapeutic agents paclitaxel and carboplatin. This document includes a summary of clinical findings, detailed experimental protocols for preclinical and clinical research, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Pilaralisib is an orally bioavailable small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, playing a crucial role in tumor cell growth, survival, and resistance to therapy.[1][2] Preclinical evidence has suggested that combining PI3K inhibitors with chemotherapy could enhance anti-tumor effects.[3][4][5] This has provided the rationale for investigating **Pilaralisib** in combination with paclitaxel and carboplatin, a standard chemotherapy regimen for various solid tumors. Upregulation of the PI3K/mTOR pathway has been identified as a potential mechanism of resistance to paclitaxel and carboplatin.[3]

A notable clinical investigation of this combination was a Phase I dose-escalation study designed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy in patients with advanced solid tumors.[3][4]



Data Presentation Clinical Trial Efficacy and Safety Summary

The following tables summarize the key quantitative data from the Phase I clinical trial of **Pilaralisib** in combination with paclitaxel and carboplatin.[3][4]

Table 1: Patient Response to Combination Therapy

Response Category	Number of Evaluable Patients	Percentage
Partial Response (PR)	7	13.5%
Stable Disease (≥12 weeks)	22	42.3%

Data from a cohort of 52 evaluable patients.[4]

Table 2: Most Frequently Reported Adverse Events (Any Grade)

Adverse Event	Percentage of Patients (n=58)
Neutropenia	67.2%
Thrombocytopenia	67.2%
Rash	Not specified in top results
Diarrhea	Not specified in top results
Fatigue	Not specified in top results

This table reflects the most common adverse events observed in the study.[4]

Table 3: Dose-Limiting Toxicities (DLTs)

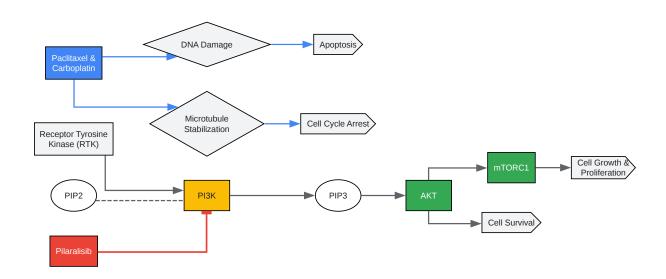


Pilaralisib Dose (Capsules)	Number of Patients with DLTs / Total Patients	DLT Description
400 mg	2/6	Rash
600 mg	1/4	Not specified
Pilaralisib Dose (Tablets)		
200 mg	1/27	Not specified
300 mg	2/6	Not specified

A total of six patients (10.3%) experienced DLTs. The MTD for **Pilaralisib** tablets in combination with paclitaxel and carboplatin was determined to be 200 mg once daily.[3][4]

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by the therapeutic agents.





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Caption: PI3K pathway inhibition by Pilaralisib and cytotoxic effects of chemotherapy.

Experimental Protocols Preclinical Evaluation: In Vitro Cell Viability Assay

This protocol describes a representative method for assessing the cytotoxic effects of **Pilaralisib** in combination with paclitaxel and carboplatin on cancer cell lines.

1. Materials:

- Cancer cell line of interest (e.g., ovarian, lung, or endometrial cancer cell lines)
- Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
- Pilaralisib, Paclitaxel, and Carboplatin stock solutions (in DMSO or other appropriate solvent)
- 96-well cell culture plates
- MTT or WST-1 cell proliferation reagent
- Microplate reader

2. Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Drug Treatment:
- Prepare serial dilutions of **Pilaralisib**, paclitaxel, and carboplatin in cell culture medium.
- Treat cells with each drug individually and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the treated cells for 72 hours.
- Cell Viability Assessment:
- Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:

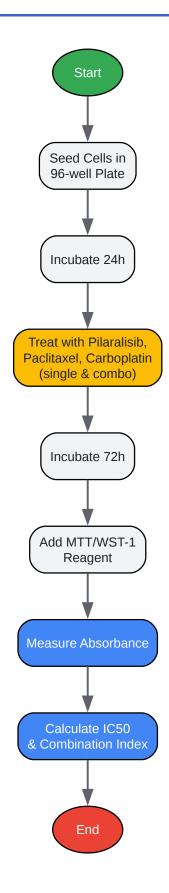
Methodological & Application





- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) for each treatment condition.
- Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug interactions are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).





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Caption: Workflow for in vitro cell viability assessment of combination therapy.



Preclinical Evaluation: Western Blot for PI3K Pathway Inhibition

This protocol provides a general method for analyzing the inhibition of the PI3K signaling pathway by **Pilaralisib**.

1. Materials:

- Cancer cell line
- Pilaralisib
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- · SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

2. Procedure:

- Cell Treatment and Lysis:
- Treat cells with Pilaralisib at various concentrations for a specified time (e.g., 2-24 hours).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blot:
- Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer the proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and add chemiluminescent substrate.



- Imaging and Analysis:
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Clinical Trial Protocol: Phase I Dose-Escalation Study

The following is a summary of the protocol used in the Phase I clinical trial of **Pilaralisib** with paclitaxel and carboplatin.[3][4]

- 1. Study Design:
- A standard 3+3 dose-escalation design was used to determine the MTD.
- The study was open-label and non-randomized.
- 2. Patient Population:
- Patients with advanced solid tumors for whom standard therapy was no longer effective.
- An expansion cohort included patients with endometrial carcinoma.
- 3. Treatment Regimen:
- Treatment was administered in 21-day cycles.
- **Pilaralisib**: Administered orally once daily, starting on day 1 of each cycle. Doses were escalated in subsequent cohorts.
- Paclitaxel: Administered intravenously on day 1 of each cycle at a dose of up to 175 mg/m².
- Carboplatin: Administered intravenously on day 1 of each cycle, with the dose targeted to an area under the curve (AUC) of 6.
- 4. Study Endpoints:
- Primary: To evaluate the safety and determine the MTD of the combination therapy.
- Secondary: To assess the pharmacokinetics (PK) and pharmacodynamics (PD) of Pilaralisib
 in combination with chemotherapy, and to evaluate the preliminary anti-tumor activity.
- 5. Assessments:

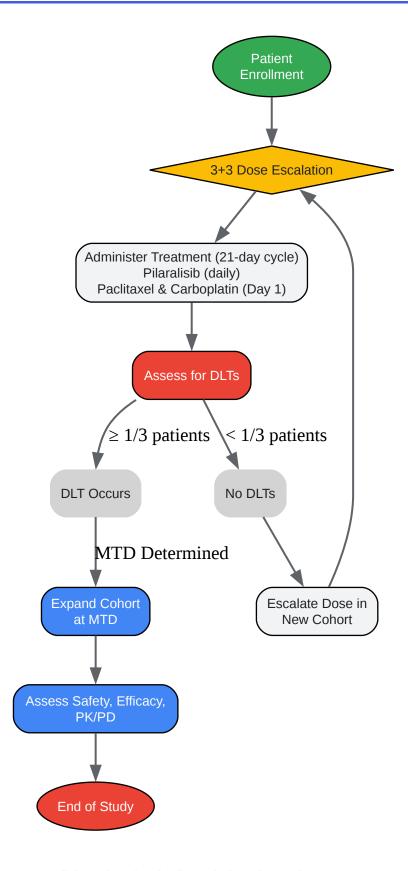






- Safety: Monitored through the evaluation of adverse events (AEs) and dose-limiting toxicities (DLTs).
- Efficacy: Tumor response was assessed according to RECIST criteria.
- Pharmacokinetics: Plasma samples were collected to determine the concentration of **Pilaralisib** over time.
- Pharmacodynamics: Tumor biopsies were taken to assess the inhibition of the PI3K pathway.





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Caption: Logical flow of the 3+3 dose-escalation clinical trial design.



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